molecular formula C17H17N3O B11725101 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one

2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11725101
M. Wt: 279.34 g/mol
InChI Key: RYQLCMMYFFBPMA-UHFFFAOYSA-N
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Description

2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including dimethyl and phenylprop-2-en-1-yl groups

Preparation Methods

The synthesis of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Friedel–Crafts Acylation: The initial step involves the acylation of 1,4-dimethylbenzene to form a ketone intermediate.

    Claisen–Schmidt Condensation: The ketone intermediate is then subjected to a Claisen–Schmidt condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone derivative.

    Cyclization: The chalcone derivative undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylprop-2-en-1-yl group, using reagents like halogens or nucleophiles.

    Coupling Reactions: The phenylprop-2-en-1-yl group can participate in coupling reactions such as Heck or Suzuki coupling to introduce various substituents.

Scientific Research Applications

2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one has found applications in various scientific research fields:

    Chemistry: It is used as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound shares a similar structural motif but lacks the pyrazolo[1,5-a]pyrimidine core.

    6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5b]pyridine: This compound has a similar substitution pattern but features an imidazo[4,5b]pyridine core instead of pyrazolo[1,5-a]pyrimidine.

    Various chalcone derivatives: These compounds share the chalcone structure but differ in the specific substituents and functional groups.

The uniqueness of this compound lies in its specific combination of substituents and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2,5-dimethyl-6-(3-phenylprop-2-enyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H17N3O/c1-12-11-16-18-13(2)15(17(21)20(16)19-12)10-6-9-14-7-4-3-5-8-14/h3-9,11,19H,10H2,1-2H3

InChI Key

RYQLCMMYFFBPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C

Origin of Product

United States

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